(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Beschreibung

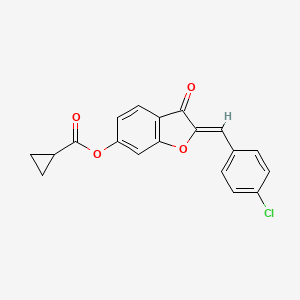

The compound “(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate” is a benzofuran derivative featuring a 4-chlorobenzylidene substituent at position 2, a ketone group at position 3, and a cyclopropanecarboxylate ester at position 6 of the benzofuran core. The 4-chloro substituent on the benzylidene moiety introduces electron-withdrawing effects, which may modulate electronic properties and reactivity.

Eigenschaften

IUPAC Name |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO4/c20-13-5-1-11(2-6-13)9-17-18(21)15-8-7-14(10-16(15)24-17)23-19(22)12-3-4-12/h1-2,5-10,12H,3-4H2/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZHZAFBEPLJPP-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a cyclopropanecarboxylate group. Its molecular formula is , with a molar mass of approximately 320.77 g/mol. The presence of the chlorobenzylidene group is significant for its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. A study focusing on GSK-3β inhibition demonstrated that related compounds can significantly impact cancer cell proliferation.

Table 1: GSK-3β Inhibition Activity of Related Compounds

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| F389-0663 | 1.6 | Neuroblastoma N2a | GSK-3β inhibition |

| Compound A | 5.0 | MCF-7 | Induction of apoptosis |

| Compound B | 10.0 | HeLa | Cell cycle arrest |

The primary mechanism through which this compound exerts its effects appears to be through the inhibition of GSK-3β, a key regulator in various signaling pathways associated with cell growth and survival. Inhibition of this kinase leads to increased levels of phosphorylated substrates that promote cell cycle arrest and apoptosis in cancer cells.

Study on Neuroblastoma Cells

A notable study investigated the effects of related compounds on neuroblastoma cells. The treatment with F389-0663 led to a significant increase in phosphorylated GSK-3β levels, indicating effective inhibition. This suggests that similar derivatives could be explored for therapeutic applications in neuroblastoma treatment.

In Vivo Studies

Preliminary in vivo studies have shown that compounds within the same family as this compound can reduce tumor growth in xenograft models. These findings underscore the potential for developing new anticancer therapies based on this chemical scaffold.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to other benzylidene-substituted benzofuran derivatives. A key comparison can be made with “(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate” (), which shares the benzofuran core and cyclopropanecarboxylate ester but differs in substituent patterns.

Key Differences and Implications

The 4-methyl group on the benzofuran ring in the compound increases lipophilicity, which may improve membrane permeability compared to the unsubstituted benzofuran in the target compound .

Molecular Weight and Mass :

- The target compound has a lower molecular weight (~358 vs. ~410 g/mol), primarily due to fewer substituents (absence of methyl and methoxy groups). This difference could influence solubility and pharmacokinetic profiles.

Stereochemical Considerations :

- Both compounds exhibit (Z)-configuration at the benzylidene double bond, which dictates spatial orientation. Computational modeling or X-ray crystallography (e.g., using SHELX for refinement or ORTEP-3 for visualization ) would be essential to confirm stereochemical assignments and compare molecular geometries.

Cyclopropane Ester :

- The strained cyclopropane ring in both compounds may confer metabolic resistance but could also introduce synthetic challenges. Comparative studies on hydrolysis rates or enzymatic stability would clarify its role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.